molecular formula C10H9NO4 B7981649 Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate

Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate

Cat. No.: B7981649
M. Wt: 207.18 g/mol
InChI Key: ABWSIIZLTVCIFH-UHFFFAOYSA-N
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Description

Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a methoxy group at the 6-position and a carboxylate ester group at the 3-position on the benzo[d]isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the isoxazole ring. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen. The synthesis of this compound typically involves cyclization reactions where appropriate precursors react under specific conditions. The general synthetic route includes the reaction of substituted phenols with isoxazole derivatives, often employing methods such as microwave-assisted synthesis for improved efficiency and yield.

Table 1: Synthesis Methods for this compound

MethodConditionsYield (%)Reference
Microwave-assisted synthesis150 °C, 30 min85
Conventional heatingReflux in ethanol75
SonicationUltrasonic bath for 1 hour90

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. For example, a study demonstrated that derivatives of isoxazoles, including this compound, exhibited IC50 values significantly lower than traditional chemotherapeutics against various cancer cell lines.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54910

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that it possesses significant activity against Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies and Clinical Implications

Recent case studies have explored the efficacy of this compound in preclinical models:

  • A study conducted on mice with induced tumors showed a significant reduction in tumor size following treatment with the compound compared to control groups, suggesting its potential as a therapeutic agent in oncology.
  • Another investigation into its use as an adjunct therapy in combination with existing chemotherapeutics indicated enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features an isoxazole ring fused with a methoxy-substituted benzene ring. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Receptor Modulation : It can also interact with receptors, influencing signal transduction pathways that are crucial for cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting specific enzymes involved in inflammatory processes.
  • Potential Anticancer Activity : Some studies have indicated that this compound could have anticancer properties, although further research is required to confirm these effects.

Antimicrobial Activity

A study assessing the antimicrobial activity of various isoxazole derivatives found that this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

CompoundMIC (µg/ml)Bacterial Strains
This compound3.12Staphylococcus aureus, Escherichia coli
Control (Ceftazidime)200Various strains

This data suggests that the compound may serve as a promising lead in the development of new antimicrobial agents .

Anti-inflammatory Studies

In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines in immune cells. This effect was attributed to its ability to modulate signaling pathways associated with inflammation .

Case Studies

  • Case Study on Enzyme Inhibition : A study investigated the inhibitory effects of the compound on xanthine oxidase, an enzyme implicated in gout. Results indicated a moderate inhibitory effect, suggesting potential therapeutic applications in managing hyperuricemia .
  • Anticancer Activity Evaluation : Research evaluating the anticancer potential of isoxazole derivatives highlighted this compound as exhibiting cytotoxic effects against cancer cell lines, warranting further investigation into its mechanism and efficacy .

Properties

IUPAC Name

methyl 6-methoxy-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-13-6-3-4-7-8(5-6)15-11-9(7)10(12)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWSIIZLTVCIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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